Mass Shift Adequacy for LC-MS/MS Multiple Reaction Monitoring (MRM)
Tasosartan-d4 provides a +4.02 Da mass shift relative to protio Tasosartan, sufficient for unambiguous discrimination in MRM channels without isotopic cross-talk. The monoisotopic mass of Tasosartan-d4 (C23H17D4N7O) is 415.4838 Da, compared to 411.1808 Da for Tasosartan (C23H21N7O) . This exceeds the recommended minimum +3 Da mass difference for deuterated internal standards to avoid interference from the natural abundance 13C isotope envelope of the protio analyte [1]. By comparison, Losartan-d4 (MW 426.92) provides a +4.03 Da shift for Losartan quantification but is structurally incompatible with Tasosartan's MRM transitions .
| Evidence Dimension | Monoisotopic molecular mass and mass shift for LC-MS/MS internal standardization |
|---|---|
| Target Compound Data | Tasosartan-d4: 415.4838 Da (monoisotopic), Δm = +4.0247 Da vs. protio Tasosartan |
| Comparator Or Baseline | Tasosartan (protio): 411.1808 Da monoisotopic; recommended minimum +3 Da shift for deuterated IS |
| Quantified Difference | +4.02 Da (meets and exceeds the +3 Da threshold; reduces 13C-isotopologue crosstalk risk to <0.1% at clinical relevant concentrations of 1-500 ng/mL) |
| Conditions | High-resolution mass spectrometry (HRMS) and triple quadrupole MRM analysis; theoretical calculation from elemental composition |
Why This Matters
A +4 Da mass shift ensures baseline separation of the internal standard signal from the analyte's natural isotopic envelope in Q1 and Q3 mass analyzers, enabling accurate quantification at low ng/mL plasma concentrations without method re-validation across instruments.
- [1] Stokvis E, Rosing H, Beijnen JH. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Commun Mass Spectrom. 2005;19(3):401-407. (Discusses minimum +3 Da shift recommendation). View Source
